molecular formula C17H26BFN2O3 B13912618 6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13912618
M. Wt: 336.2 g/mol
InChI Key: NUUISRHXBUHWND-UHFFFAOYSA-N
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Description

6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with azetidine, fluoro, and dioxaborolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, including the formation of the pyridine ring, introduction of the fluoro and azetidine groups, and the attachment of the dioxaborolane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives .

Scientific Research Applications

6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The azetidine and fluoro groups may play a role in binding to target proteins or enzymes, while the dioxaborolane moiety can participate in various chemical transformations. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the azetidine ring and fluoro substituent differentiates it from other similar compounds, potentially offering unique advantages in various applications .

Properties

Molecular Formula

C17H26BFN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

6-[3-(azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H26BFN2O3/c1-16(2)17(3,4)24-18(23-16)13-7-8-14(20-15(13)19)22-12-6-11-21-9-5-10-21/h7-8H,5-6,9-12H2,1-4H3

InChI Key

NUUISRHXBUHWND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)OCCCN3CCC3)F

Origin of Product

United States

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